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Compound of Interest

Compound Name: Anisole

Cat. No.: B1667542

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for anisole
(methoxybenzene), a common building block in organic synthesis and drug discovery. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable data for compound identification and
structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the proton (*H) and carbon-13 (*3C) NMR data for anisole, typically
recorded in deuterated chloroform (CDCIs).

1H NMR Data

The 'H NMR spectrum of anisole is characterized by signals corresponding to the aromatic
protons and the methoxy group protons.
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Chemical Shift (5) in

Proton Assignment Multiplicity Integration
ppm

Doublet of doublets or

H-ortho (2, 6) ~6.88 - 6.92 ) 2H
Multiplet
Triplet of doublets or

H-meta (3, 5) ~7.26 - 7.30 ) 2H
Multiplet

H-para (4) ~6.88 - 6.92 Triplet or Multiplet 1H

-OCHs ~3.75-3.85 Singlet 3H

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent
and the magnetic field strength of the NMR instrument.

13C NMR Data

The 13C NMR spectrum of anisole shows distinct signals for the aromatic carbons and the
methoxy carbon. Due to symmetry, the ortho and meta carbons are chemically equivalent,
resulting in a total of five signals.[1]

Carbon Assignment Chemical Shift () in ppm
C1 (ipso) ~159.8

C2, C6 (ortho) ~114.1

C3, C5 (meta) ~129.5

C4 (para) ~120.7

-OCHs ~54.8

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of anisole exhibits characteristic absorption bands.
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Wavenumber (cm~?) Vibrational Mode Intensity
~3060-3000 Aromatic C-H stretch Medium
~2950-2830 sp3 C-H stretch (-OCHs) Medium
~1600, ~1500 C=C aromatic ring stretch Strong, Medium
Asymmetric C-O-C stretch
~1245 Strong
(aryl-alkyl ether)[2]
Symmetric C-O-C stretch (aryl- )
~1040 Medium
alkyl ether)[2]
C-H out-of-plane bend
~750-700, ~690 Strong

(monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which is crucial for determining the molecular weight and elemental

composition. Anisole has a molecular weight of 108.14 g/mol .[3]

Electron lonization (El) Mass Spectrum Data

Under electron ionization, anisole produces a distinct fragmentation pattern.
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m/z Relative Intensity (%) Proposed Fragment lon
108 100 [C7HsO]*+ (Molecular lon)
107 ~30 [C7H7O]*

93 ~15 [CeHsO]*

78 ~55 [CeHe]*e

77 ~15 [CeHs]*

65 ~50 [CsHs]*

51 ~10 [CaHs]*

39 ~20 [C3Hs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (*H and **C)

Sample Preparation:
o Weigh approximately 5-20 mg of anisole for *H NMR or 20-50 mg for 3C NMR.

e Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a
clean, dry vial.

o Transfer the solution into a clean 5 mm NMR tube. The liquid level should be approximately
4-5 cm.

e Cap the NMR tube securely.
Data Acquisition:
 Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

* Insert the sample into the NMR spectrometer.
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» Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal
homogeneity.

e For *H NMR, acquire the spectrum using a standard pulse program. Typically, a single scan
is sufficient for a concentrated sample.

e For 3C NMR, acquire the spectrum using a proton-decoupled pulse program. Multiple scans
(e.g., 64 or 128) are usually required to obtain a good signal-to-noise ratio.

e Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

» Reference the spectrum using the residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and
77.16 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (Neat Liquid)

Sample Preparation:
e Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.

e Using a clean pipette, place one to two drops of neat anisole onto the center of the salt
plate.

o Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a
thin film between the plates.

Data Acquisition:

o Obtain a background spectrum of the empty IR spectrometer to account for atmospheric CO:z
and H20.

e Place the "sandwich" of salt plates with the anisole sample into the sample holder of the FT-
IR spectrometer.

e Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio.
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o Clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or isopropanol) and
return them to a desiccator for storage.[4]

Mass Spectrometry (Electron lonization)

Sample Introduction:

» Anisole, being a volatile liquid, is typically introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS).

» For direct insertion, a small amount of the liquid is placed in a capillary tube which is then
inserted into the ion source.

e For GC-MS, a dilute solution of anisole in a volatile solvent is injected into the GC, where it
is vaporized and separated before entering the mass spectrometer.

Data Acquisition:

The vaporized anisole molecules enter the ion source, which is under high vacuum.

o Abeam of high-energy electrons (typically 70 eV) bombards the molecules, causing
ionization and fragmentation.[5]

e The resulting positively charged ions are accelerated out of the ion source and into the mass
analyzer.

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o The detector records the abundance of each ion, generating the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid
sample like anisole.
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Caption: A generalized workflow for the spectroscopic analysis of anisole.

Mass Spectrometry Fragmentation of Anisole

This diagram illustrates the primary fragmentation pathway of the anisole molecular ion under
electron ionization.
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Caption: Primary fragmentation pathway of anisole in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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